4-Formylphenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C14H8N2O7 . It is a derivative of benzoic acid, which has been substituted with formyl and nitro groups .
Synthesis Analysis
The synthesis of 3,5-dinitrobenzoate derivatives, such as this compound, typically involves the reaction of 3,5-dinitrobenzoic acid with alcohols or phenols . The reaction can be facilitated by various methods, including microwave synthesis . In one study, 3,5-dinitrobenzoic acid was first converted to 3,5-dinitrobenzoyl chloride by reaction with either phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a formyl group and a 3,5-dinitrobenzoate group . The molecular weight of the compound is 316.223 Da .Chemical Reactions Analysis
Alcohols, aldehydes, and ketones can react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates . Alcohols can also react with 3,5-dinitrobenzoyl chloride to produce solid 3,5-dinitrobenzoate esters .Scientific Research Applications
1. Electrochemical Applications
4-Formylphenyl 3,5-dinitrobenzoate has been studied for its potential as an electrocatalytic mediator. In particular, its derivative, 4-phenylbutyl-3,5-dinitrobenzoate (3,5-DNBPh), has been synthesized and explored for the oxidation of NADH. This compound, when immobilized in a network of glassy carbon electrodes modified with MWCNTs, acts as a redox mediator. It demonstrates sensitivity to NADH concentration, offering potential use in biosensor applications due to its low NADH electrocatalytic oxidation potentials and efficient electrode preparation methods (Contreras et al., 2020).
2. Kinetic Studies in Organic Chemistry
The compound has been a subject of interest in kinetic studies. For instance, 4-nitrophenyl 3,5-dinitrobenzoate was used in a study to investigate the aminolysis reactions with cyclic secondary amines. This research provided insights into the reaction mechanisms, suggesting a six-membered cyclic transition state. Such studies are significant for understanding reaction kinetics and mechanisms in organic chemistry (Um et al., 2015).
3. Photoconductivity Research
In the field of materials science, derivatives of 3,5-dinitrobenzoate have been synthesized and investigated for their photoconducting properties. For instance, the study of 3,5-dinitrobenzoates of poly[1-(n-methoxyphenyl)penta-1,3-diyn-5-ol] showed variations in photoconductivity based on the structure and composition, providing valuable information for the development of photoconductive materials (Jeong et al., 1997).
4. Supramolecular Chemistry
The compound plays a role in the study of supramolecular chemistry. For example, 3,5-dinitrobenzoic acid forms various molecular complexes and structures, demonstrating the importance of hydrogen bond interactions and the potential for creating new molecular assemblies (Ranganathan & Pedireddi, 1998).
Safety and Hazards
The safety data sheet for a related compound, 4-Acetylbenzonitrile, indicates that it is harmful if swallowed or in contact with skin . Precautionary measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Future Directions
Covalent organic frameworks (COFs), which can be synthesized from compounds like 4-Formylphenyl 3,5-dinitrobenzoate, are an emerging class of crystalline porous polymers . They have potential applications in environmental remediation, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .
Mechanism of Action
Target of Action
The primary targets of 4-Formylphenyl 3,5-dinitrobenzoate are fungal cells, particularly those caused by Candida spp . These organisms are recognized for their high rates of morbidity and mortality in immunocompromised individuals .
Mode of Action
The interaction of this compound with its targets involves the fungal cell membrane . The compound exhibits antifungal activity, and its mechanism of action involves various cellular processes .
Biochemical Pathways
The affected pathways of this compound’s action involve the synthesis of ergosterol . Ergosterol is a major component of fungal cell membranes, and interference in its synthesis can lead to detrimental effects on the fungal cells .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . This is achieved through the compound’s interference in the synthesis of ergosterol, leading to detrimental effects on the fungal cells .
Properties
IUPAC Name |
(4-formylphenyl) 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O7/c17-8-9-1-3-13(4-2-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIGNHTPGVKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.